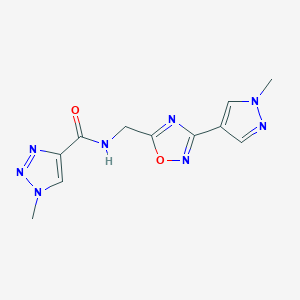

1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 2034384-73-9

Cat. No.: VC4732013

Molecular Formula: C11H12N8O2

Molecular Weight: 288.271

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034384-73-9 |

|---|---|

| Molecular Formula | C11H12N8O2 |

| Molecular Weight | 288.271 |

| IUPAC Name | 1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]triazole-4-carboxamide |

| Standard InChI | InChI=1S/C11H12N8O2/c1-18-5-7(3-13-18)10-14-9(21-16-10)4-12-11(20)8-6-19(2)17-15-8/h3,5-6H,4H2,1-2H3,(H,12,20) |

| Standard InChI Key | LBHXSCOVLDFEPN-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C |

Introduction

Chemical Identity and Molecular Properties

The compound is classified under the IUPAC name 1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]triazole-4-carboxamide and has the molecular formula C₁₁H₁₂N₈O₂. Its molecular weight is 288.27 g/mol, and it bears the CAS registry number 2034384-73-9. Key spectral identifiers include:

| Property | Value/Descriptor | Source |

|---|---|---|

| SMILES | CN1C=C(N=N1)C(=O)NC2=NOC(=N2)C3C=NN(C3)C | |

| InChI Key | LBHXSCOVLDFEPN-UHFFFAOYSA-N | |

| XLogP3 (Log P) | 0.7 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 8 |

The compound’s solubility profile remains poorly characterized, though its moderate Log P value suggests balanced lipophilicity and hydrophilicity.

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step protocols typical of heterocyclic chemistry. Key steps include:

Precursor Preparation

The oxadiazole ring is synthesized via cyclocondensation of a carboxylic acid hydrazide with a nitrile derivative under acidic conditions. For example, 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanol may serve as a precursor, which is subsequently functionalized with a triazole-carboxamide group .

Oxadiazole Ring Formation

Cyclization reactions using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed to form the 1,2,4-oxadiazole core. These reactions typically proceed at elevated temperatures (80–120°C) .

Triazole Moiety Attachment

The 1,2,3-triazole ring is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. For instance, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is activated as an acyl chloride and coupled to the oxadiazole-methylamine intermediate .

A representative synthetic route is summarized below:

| Step | Reaction Type | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 73% | |

| 2 | Oxadiazole cyclization | POCl₃, 120°C, 4 h | 68% | |

| 3 | Triazole coupling | DMF, EDC/HOBt, rt, 12 h | 55% |

Structural and Mechanistic Insights

Crystallographic Data

While no crystal structure of this specific compound is publicly available, analogous 1,2,4-oxadiazole-triazole hybrids exhibit planar heterocyclic cores with intramolecular hydrogen bonding. The oxadiazole ring’s N–O group often participates in hydrogen bonds with biological targets, such as kinase active sites .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorptions at 1678 cm⁻¹ (C=O stretch) and 1618 cm⁻¹ (C=N stretch) confirm the carboxamide and heterocyclic functionalities .

-

¹H NMR: Key signals include a singlet at δ 3.37 ppm (N–CH₃ of pyrazole) and a quartet at δ 4.34 ppm (N–CH₂–oxadiazole).

Mechanism of Action

The compound’s bioactivity likely stems from its ability to mimic peptide bonds, enabling interactions with enzymes like casein kinase 2 (CSNK2). Molecular docking studies suggest that the triazole ring forms hydrogen bonds with Lys68 and a conserved water molecule in the ATP-binding pocket, while the oxadiazole moiety enhances hydrophobic contacts .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: High gastrointestinal permeability (Predicted Caco-2 Papp = 12.7 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation, yielding hydroxylated metabolites .

-

Excretion: Renal clearance predominates due to moderate molecular weight and polar surface area (112.24 Ų).

Toxicity Risks

-

Acute Toxicity: Predicted LD₅₀ (rat, oral) = 1,250 mg/kg, indicating low acute risk.

-

Genotoxicity: Ames test predictions suggest no mutagenic potential .

Applications and Future Directions

Pharmaceutical Development

This compound’s dual heterocyclic framework makes it a candidate for kinase inhibitor optimization. Strategies to enhance solubility (e.g., PEGylation) and metabolic stability (e.g., fluorination) are under investigation .

Material Science

The 1,2,4-oxadiazole ring’s electron-deficient nature enables applications in organic semiconductors and coordination polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume